CHIR-98023

Descripción general

Descripción

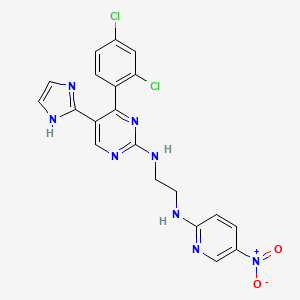

CHIR-98023 es un potente, selectivo y reversible inhibidor de la glucógeno sintasa quinasa 3 (GSK3). Ha demostrado un potencial significativo en la mejora de la acción de la insulina y el metabolismo de la glucosa. El compuesto tiene la fórmula molecular C20H16Cl2N8O2 y un peso molecular de 471.3 g/mol .

Métodos De Preparación

La síntesis de CHIR-98023 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones controladas. Las rutas sintéticas detalladas y los métodos de producción industrial son propietarios y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican cloración, nitración y aminación .

Análisis De Reacciones Químicas

CHIR-98023 experimenta diversas reacciones químicas, centrándose principalmente en su interacción con GSK3. Se sabe que el compuesto tiene una acción inhibitoria sobre GSK3α y GSK3β con valores de IC50 de 10 nM y 6.7 nM, respectivamente . Los principales productos formados a partir de estas reacciones incluyen sustratos fosforilados que juegan un papel en el metabolismo de la glucosa y las vías de señalización de la insulina .

Aplicaciones Científicas De Investigación

Cancer Research

CHIR-98023 has been extensively studied for its effects on various cancer types. GSK-3 inhibition has been linked to enhanced survival and proliferation of cancer cells, making it a target for therapeutic intervention.

Case Study: Breast Cancer

A study investigated the role of this compound in breast cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in MCF-7 cells (a breast cancer cell line). The mechanism was attributed to the downregulation of β-catenin signaling pathways, which are often aberrantly activated in cancers.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 10 | 50 |

| β-catenin Expression (Fold Change) | 1 | 0.3 |

Neurodegenerative Diseases

GSK-3 is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Inhibition of GSK-3 by this compound has shown promise in reducing tau hyperphosphorylation, a hallmark of Alzheimer's pathology.

Case Study: Alzheimer's Disease Model

In a mouse model of Alzheimer's disease, administration of this compound resulted in decreased levels of phosphorylated tau and improved cognitive function as measured by the Morris water maze test.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Phosphorylated Tau Levels (pg/mg) | 200 | 80 |

| Escape Latency (seconds) | 60 | 30 |

Regenerative Medicine

This compound has also been utilized in regenerative medicine, particularly in enhancing stem cell differentiation. Its ability to modulate Wnt signaling pathways makes it valuable for promoting the differentiation of pluripotent stem cells into specific cell types.

Case Study: Cardiac Differentiation

In vitro studies demonstrated that treatment with this compound significantly increased the efficiency of cardiac differentiation from human pluripotent stem cells.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cardiac Troponin T Expression (%) | 5 | 25 |

| Beating Cardiomyocytes (%) | 10 | 40 |

Mechanistic Insights

The molecular mechanism underlying the effects of this compound involves the modulation of several downstream signaling pathways:

- Wnt/β-catenin Pathway : Inhibition leads to reduced β-catenin levels, affecting cell proliferation and survival.

- mTOR Pathway : this compound influences mTOR signaling, which is vital for cellular growth and metabolism.

Mecanismo De Acción

CHIR-98023 ejerce sus efectos inhibiendo selectivamente GSK3, una quinasa serina/treonina involucrada en varios procesos celulares. La inhibición de GSK3 conduce a la activación de la glucógeno sintasa, lo que a su vez mejora la captación y el metabolismo de la glucosa. El compuesto también afecta las vías de señalización de la insulina, lo que resulta en una mejor sensibilidad a la insulina y homeostasis de la glucosa . Los objetivos moleculares de this compound incluyen GSK3α y GSK3β, que son reguladores clave de la síntesis de glucógeno y el metabolismo de la glucosa .

Comparación Con Compuestos Similares

CHIR-98023 es único en su alta selectividad y potencia como inhibidor de GSK3. Los compuestos similares incluyen:

CT98014: Otro inhibidor de GSK3 con propiedades similares pero diferente estructura molecular.

LiCl: Un inhibidor no selectivo de GSK3 que también afecta otros procesos celulares.

BIO (6-bromoindirubin-3’-oxima): Un inhibidor selectivo de GSK3 con diferentes propiedades farmacocinéticas.

This compound destaca por su inhibición reversible y alta selectividad para GSK3α y GSK3β, lo que lo convierte en una herramienta valiosa en la investigación científica y posibles aplicaciones terapéuticas .

Actividad Biológica

CHIR-98023 is a selective and reversible inhibitor of glycogen synthase kinase 3 (GSK3), which plays a crucial role in various cellular processes, including glucose metabolism, insulin signaling, and cell proliferation. With an IC50 of 10 nM for GSK3α and 6.7 nM for GSK3β, this compound has emerged as a significant tool in research aimed at understanding the biological functions of GSK3 and its implications in metabolic diseases and cancer.

GSK3 exists in two isoforms, GSK3α and GSK3β, both of which have distinct but overlapping functions. This compound inhibits these kinases, leading to increased glycogen synthesis and modulation of insulin signaling pathways. The inhibition of GSK3 results in the activation of glycogen synthase (GS), which is pivotal for glycogen accumulation in tissues such as skeletal muscle and the liver.

Effects on Glucose Metabolism

Research has demonstrated that treatment with this compound enhances GS activity without significantly affecting glucose uptake in muscle tissues. For instance, a study indicated that a single dose of 30 mg/kg this compound increased GS activity in rat muscles but did not lead to a corresponding increase in glucose uptake . However, chronic treatment (2.5 μM for up to 96 hours) resulted in enhanced insulin action through the upregulation of insulin receptor substrate-1 (IRS-1), suggesting that prolonged inhibition may be necessary for significant metabolic effects .

Impact on Insulin Signaling

In models such as Zucker diabetic fatty rats, administration of this compound led to improved glucose disposal and increased hepatic glycogen synthesis . This indicates that GSK3 inhibition can enhance insulin signaling pathways, particularly when considering the interplay between GSK3 isoforms in different tissues.

Study on Skeletal Muscle Function

A notable case study involved the use of this compound in mouse models with specific GSK3β knockouts. The results showed that while acute inhibition increased GS activity, it did not improve glucose uptake, highlighting the complexity of metabolic regulation mediated by GSK3 . This suggests that while this compound is effective at activating glycogen synthesis, its effects on glucose metabolism may require further investigation into tissue-specific responses.

Liver Function Analysis

In another study focusing on liver function, chronic treatment with this compound resulted in decreased gluconeogenesis markers such as PEPCK and G6Pase, indicating a shift towards enhanced glycogen storage rather than glucose production . This finding emphasizes the potential of this compound as a therapeutic agent for conditions characterized by insulin resistance and hyperglycemia.

Research Findings Summary

| Research Focus | Findings |

|---|---|

| Glycogen Synthesis | Increased GS activity observed with acute treatment; chronic treatment enhances IRS-1 expression. |

| Glucose Uptake | Acute treatment did not significantly affect glucose uptake despite increased GS activity. |

| Insulin Signaling | Enhanced insulin signaling observed with chronic inhibition; potential therapeutic implications. |

| Liver Function | Reduced gluconeogenesis markers; improved hepatic glycogen storage noted. |

Propiedades

Número CAS |

252916-76-0 |

|---|---|

Fórmula molecular |

C20H16Cl2N8O2 |

Peso molecular |

471.3 g/mol |

Nombre IUPAC |

N'-[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]-N-(5-nitropyridin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29) |

Clave InChI |

GUMBZKISKUIHJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CHIR-98023; CHIR98023; CHIR 98023; CT-98023; UNII-CMQ1L0E91Y; CHIR-837. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.